![molecular formula C9H6O6 B3024944 4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone CAS No. 6053-68-5](/img/structure/B3024944.png)
4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone
Overview
Description
. This compound is characterized by its unique tricyclic structure, which includes two oxygen atoms and four carbonyl groups. It is commonly used in the synthesis of various polymers and as a reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone typically involves the cyclization of cyclopentanetetracarboxylic acid derivatives. One common method is the dehydration of 1,2,3,4-cyclopentanetetracarboxylic acid to form the dianhydride . This reaction is usually carried out under high-temperature conditions, often in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous dehydration of the cyclopentanetetracarboxylic acid in a controlled environment, followed by purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form cyclopentanetetracarboxylic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under mild to moderate temperature conditions.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products Formed
Hydrolysis: Cyclopentanetetracarboxylic acid.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Addition Reactions: New polycyclic compounds with additional functional groups.
Scientific Research Applications
4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone is primarily based on its ability to undergo various chemical reactions due to the presence of multiple reactive carbonyl groups. These carbonyl groups can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical structures. The compound’s reactivity is influenced by its tricyclic structure, which imposes steric and electronic effects on the reaction pathways .
Comparison with Similar Compounds
Similar Compounds
4,11-dioxatricyclo[4.4.2.01,5]dodecane: A structurally similar compound with a different ring system.
1,2,3,4-cyclopentanetetracarboxylic dianhydride: Another name for the same compound, highlighting its structural features.
Uniqueness
4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone is unique due to its specific tricyclic structure, which imparts distinct reactivity and stability compared to other polycyclic compounds. Its ability to form multiple derivatives through various chemical reactions makes it a valuable compound in synthetic organic chemistry and material science .
Properties
IUPAC Name |
4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6/c10-6-2-1-3-5(4(2)8(12)14-6)9(13)15-7(3)11/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWBEORDOPDUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C1C(=O)OC3=O)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884216 | |
| Record name | 1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6053-68-5, 4802-47-5 | |
| Record name | Tetrahydro-1H-cyclopenta[1,2-c:3,4-c′]difuran-1,3,4,6(3aH)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6053-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 84185 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004802475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Cyclopenta(1,2-c:3,4-c')difuran-1,3,4,6(3aH)-tetrone, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006053685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC84185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-1,c-2,c-3,c-4-cyclopentane-1,2:3,4-tetracarboxylic dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of CPDA influence the properties of derived polyimide membranes for gas separation?
A2: The permeability and selectivity of polyimide membranes are significantly influenced by the structure of their constituent monomers. Polyimide membranes synthesized from CPDA exhibit varying permeability coefficients for gases like carbon dioxide and methane depending on the free volume available within the polymer matrix []. This free volume is influenced by factors like the flexibility of the polymer chains, which in turn is affected by the structure of the dianhydride and diamine monomers.
Q2: Can CPDA-based oligoimides form ordered structures, and if so, what are the implications?
A3: While typically associated with polymers, recent research has demonstrated that even low-molecular-weight oligoimides incorporating CPDA can form organized structures like lamellar phases under humid conditions []. This is significant because such organized structures can facilitate proton conduction, leading to materials with high proton conductivity. This finding opens up possibilities for using CPDA-based oligoimides in applications like fuel cells.
Q3: What analytical techniques are commonly used to characterize CPDA-based materials?
A5: Characterization of CPDA-derived materials often involves techniques like Fourier transform infrared spectroscopy (FTIR) to confirm the formation of imide linkages []. Wide-angle X-ray diffraction (WAXD) provides insights into the crystallinity and chain packing of the resulting polymers []. Thermal properties are assessed using thermogravimetric analysis (TGA) [], while UV-visible spectroscopy helps evaluate optical transparency, a crucial parameter for applications like flexible displays []. For applications like gas separation membranes, specialized techniques to measure gas permeability and selectivity are employed [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



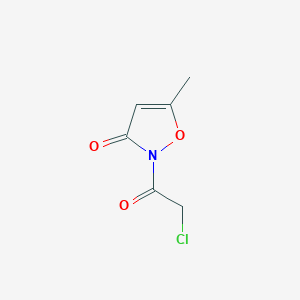
![1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B3024867.png)
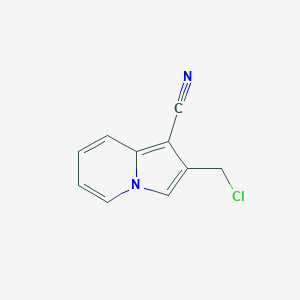

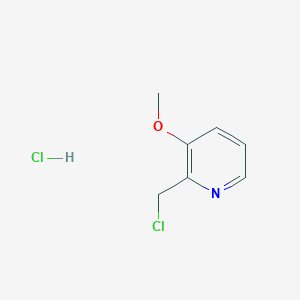
![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3024874.png)

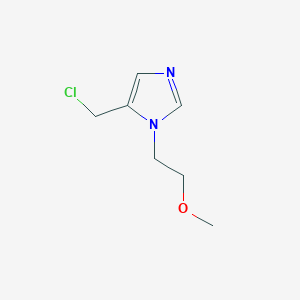

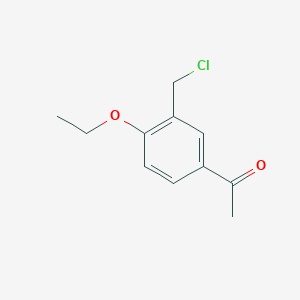


![2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3024884.png)
